molecular formula C14H28O2 B191920 Myristic acid CAS No. 544-63-8

Myristic acid

Cat. No.: B191920
CAS No.: 544-63-8
M. Wt: 228.37 g/mol
InChI Key: TUNFSRHWOTWDNC-UHFFFAOYSA-N
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Description

Myristic acid, also known as tetradecanoic acid, is a common saturated fatty acid with the molecular formula CH₃(CH₂)₁₂COOH. It is found in various animal and vegetable fats and oils, notably in nutmeg, palm kernel oil, coconut oil, and butter fat. This compound plays a critical role in various biological and industrial processes due to its unique properties .

Mechanism of Action

Target of Action

Myristic acid, a 14-carbon saturated fatty acid, is known to interact with several targets within the body. It is involved in the myristoylation process, a protein modification that plays a crucial role in cellular signaling and stabilization . The primary targets of this compound include various proteins such as the Genome polyprotein in different organisms, cAMP-dependent protein kinase inhibitor alpha, cAMP-dependent protein kinase catalytic subunit alpha, and others in humans .

Mode of Action

this compound acts as a lipid anchor in biomembranes . It is known to interact with its targets through a process called N-terminal myristoylation . This process involves the covalent attachment of this compound to the N-terminal glycine residues of proteins, enhancing their stability and function . Furthermore, this compound forms a eutectic with certain local anaesthetics due to hydrogen bonding interaction .

Biochemical Pathways

this compound is involved in several biochemical pathways. It plays a significant role in the ubiquitination pathway, which is crucial for protein degradation and cellular homeostasis . Moreover, it regulates triglyceride synthesis in bovine mammary epithelial cells . This compound also contributes to the myristoylation process, which is essential for protein function and cellular signaling .

Pharmacokinetics

It is known that this compound forms a eutectic with certain local anaesthetics, inhibiting crystallization and stabilizing these anaesthetics in eva matrices for up to a month .

Result of Action

The action of this compound results in various molecular and cellular effects. It enhances the stability and function of proteins through N-terminal myristoylation . In addition, it regulates triglyceride synthesis, contributing to lipid metabolism . This compound also acts as a surfactant, helping to cleanse the skin by removing dirt, oil, and impurities .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the concentration of this compound can affect its interaction with proteins and its role in the ubiquitination pathway . Moreover, the presence of other compounds, such as local anaesthetics, can influence the action of this compound .

Biochemical Analysis

Biochemical Properties

Myristic acid plays a significant role in biochemical reactions. It is commonly added via a covalent linkage to the N-terminal glycine of many eukaryotic and viral proteins, a process called myristoylation . Myristoylation enables proteins to bind to cell membranes and facilitates protein-protein interactions . This process is vital for proteins participating in various biological functions, including signal transduction, cellular localization, and oncogenesis .

Cellular Effects

This compound has been shown to exert various effects on cells. It has been reported to have anti-inflammatory activity through the NF-κB pathway . In addition, this compound has been found to increase levels of diacylglycerol kinase (DGK) δ, a key enzyme involved in type 2 diabetes exacerbation, and enhances glucose uptake in C2C12 myotube cells . Furthermore, this compound has been associated with high milk fat content in Zhongdian yaks’ guts .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a lipid anchor in biomembranes . This compound is commonly added via a covalent linkage to the N-terminal glycine of many eukaryotic and viral proteins, a process called myristoylation . This process enables proteins to bind to cell membranes and facilitates protein-protein interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects. For instance, it has been reported that chronic oral administration of this compound improves hyperglycaemia by decreasing insulin-responsive glucose levels and reducing body weight .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Chronic administration of this compound has been shown to ameliorate glucose tolerance and reduce insulin-responsive blood glucose levels in male Nagoya–Shibata–Yasuda (NSY) mice, a spontaneous model for studying obesity-related type 2 diabetes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to regulate milk fat synthesis through ubiquitination–lysosome and ubiquitination–proteasome pathways . Moreover, this compound has been found to stimulate Bacteroides to produce this compound, which in turn inhibits the NF-κB signaling pathway, thereby reducing cellular inflammation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has been found to inhibit the activity of the bacterial ABC transporter BmrA, which is involved in the excretion of certain antibiotics out of bacterial cells .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane due to its role in myristoylation . Myristoylation controls protein function by targeting proteins to specific locations, promoting specific protein–protein and protein–lipid interactions, and causing ligand-induced conformational changes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Myristic acid can be synthesized through the hydrolysis of triglycerides found in natural sources such as coconut oil and nutmeg. The hydrolysis process involves breaking down the triglycerides into glycerol and fatty acids, including this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by the saponification of fats and oils containing high levels of this compound. This process involves treating the fats with a strong alkali, such as sodium hydroxide, to produce glycerol and the sodium salt of this compound, which is then acidified to yield this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Esterification: Acid catalysts like sulfuric acid are often employed in esterification reactions.

Major Products:

Comparison with Similar Compounds

    Lauric acid (dodecanoic acid): A saturated fatty acid with a shorter carbon chain (12 carbons) compared to myristic acid (14 carbons).

    Palmitic acid (hexadecanoic acid): A saturated fatty acid with a longer carbon chain (16 carbons) than this compound.

    Stearic acid (octadecanoic acid): Another saturated fatty acid with an even longer carbon chain (18 carbons).

Uniqueness of this compound: this compound’s unique properties, such as its specific melting point and its role in myristoylation, distinguish it from other fatty acids. Its balance of hydrophobic and hydrophilic properties makes it particularly useful in various industrial and biological applications .

Properties

IUPAC Name

tetradecanoic acid
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InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)
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InChI Key

TUNFSRHWOTWDNC-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCC(=O)O
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Molecular Formula

C14H28O2
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DSSTOX Substance ID

DTXSID6021666
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Molecular Weight

228.37 g/mol
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Physical Description

Tetradecanoic acid is an oily white crystalline solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White oily solid; [Hawley] Colorless, white, or faintly yellow solid; [CHEMINFO], Solid, hard, white, or faintly yellowish, somewhat glossy, crystalline solid
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Boiling Point

482.9 °F at 100 mmHg (NTP, 1992), 326.2 °C
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Flash Point

greater than 235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Sol in absolute alcohol, methanol, ether, petroleum ether, benzene, chloroform, Slightly soluble in ethyl ether; soluble in ethanol, acetone, chloroform, methanol; very soluble in benzene, In water, 22 mg/L at 30 °C, 0.00107 mg/mL, practically insoluble in water; soluble in alcohol, chloroform, ether
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Density

0.8622 at 129 °F (NTP, 1992) - Less dense than water; will float, 0.8622 at 54 °C/4 °C
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Vapor Pressure

1 mmHg at 288 °F ; 5 mmHg at 345 °F; 760 mmHg at 604 °F (NTP, 1992), 0.0000014 [mmHg], 1.40X10-6 mm Hg at 25 °C
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Mechanism of Action

... The specific hypothesis tested was that free fatty acid association with CD36, a class B scavenger receptor, induces the activation of endothelial nitric-oxide synthase (eNOS). A human microvascular endothelial cell line and a transfected Chinese hamster ovary cell system were used to determine which free fatty acids stimulate eNOS. Surprisingly, only myristic acid, and to a lesser extent palmitic acid, stimulated eNOS. The stimulation of eNOS was dose- and time-dependent. Competition experiments with other free fatty acids and with a CD36-blocking antibody demonstrated that the effects of myristic acid on eNOS required association with CD36. Further mechanistic studies demonstrated that the effects of myristic acid on eNOS function were not dependent on PI 3-kinase, Akt kinase, or calcium. Pharmacological studies and dominant negative constructs were used to demonstrate that myristic acid/CD36 stimulation of eNOS activity was dependent on the activation of AMP kinase. These data demonstrate an unexpected link among myristic acid, CD36, AMP kinase, and eNOS activity.
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Color/Form

Oily, white, crystalline solid, Crystals from methanol, Leaflets from ethyl ether

CAS No.

544-63-8, 32112-52-0
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Melting Point

129 °F (NTP, 1992), 53.9 °C
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Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
Quantity
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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.